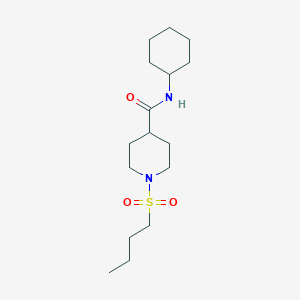

![molecular formula C13H13N3O4S B5518055 ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)

ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

Imidazole derivatives are synthesized through a variety of methods, with recent advances focusing on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . It’s used as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

- Ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate has been explored for its antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. By scavenging these radicals, this compound may contribute to overall health and disease prevention .

- Research suggests that this compound exhibits analgesic (pain-relieving) and anti-inflammatory properties. These effects could be valuable in managing pain and inflammation associated with various conditions .

- Ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate has demonstrated antimicrobial and antifungal activity. It may serve as a potential agent against bacterial and fungal infections .

- Investigations have highlighted the neuroprotective potential of this compound. Neuroprotection involves preventing or minimizing damage to nerve cells, which could be relevant in neurodegenerative diseases or brain injuries .

- Preliminary studies indicate that this compound possesses antitumor and cytotoxic properties. It may interfere with cancer cell growth and viability, making it a subject of interest in oncology research .

- Beyond its biological activities, ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate serves as a parent material for various chemical compounds. These include sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Antioxidant Potential

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Neuroprotective Properties

Antitumor and Cytotoxic Effects

Industrial Applications

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-2-20-12(17)8-21-13-14-7-11(15-13)9-3-5-10(6-4-9)16(18)19/h3-7H,2,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMQRYKDGADRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)

![1-cyclopropyl-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5518031.png)

![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)

![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5518045.png)